(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride

Overview

Description

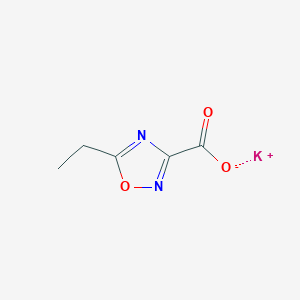

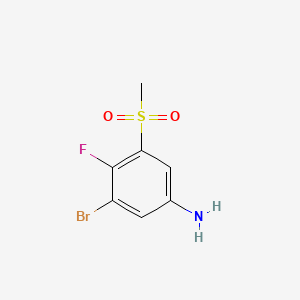

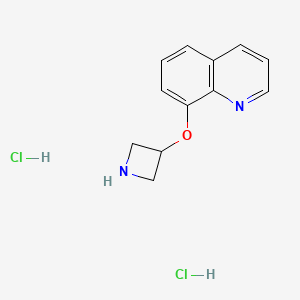

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride, also known as MMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic and industrial applications. It has a CAS Number of 1803588-12-6 and a molecular weight of 202.7 .

Molecular Structure Analysis

The IUPAC name for this compound is (2-methyl-2-(methylsulfonyl)propyl)hydrazine hydrochloride . The InChI code is 1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H .Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.Scientific Research Applications

Genotoxic Impurities Control

Hydrazines, including compounds similar to "(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride," are of interest in the pharmaceutical industry for controlling genotoxic impurities in drug products. Research by Elder, Snodin, and Teasdale (2011) reviews analytical approaches for controlling such impurities, emphasizing the importance of selecting appropriate analytical techniques specific to the requirements of controlling genotoxic impurities in active pharmaceutical ingredients (APIs) (Elder, D., Snodin, D., & Teasdale, A., 2011).

Environmental and Health Impact

The environmental and health impacts of hydrazines are also a significant area of research. Tóth (1994) assessed the carcinogenic action of various hydrazines in humans, underlining the importance of understanding the exposure and cancer development correlation (Tóth, B., 1994). Additionally, Tóth (1996) reviewed the antineoplastic actions of hydrazines and hydrazine-containing natural products, indicating their potential in cancer chemotherapeutic activity but also highlighting the carcinogenic risks associated with hydrazine compounds (Tóth, B., 1996).

Industrial and Hazardous Waste Treatment

In the context of industrial and hazardous waste treatment, Judeikis and Hill (1991) discussed a Hydrazine Waste Water Treatment System (HWWTS) that utilizes ozone and ultraviolet radiation for treating waters contaminated by hydrazine propellants, demonstrating the applicability of hydrazine-related processes in mitigating environmental pollution (Judeikis, H., & Hill, M., 1991).

Methane Functionalization

Research into the homogeneous functionalization of methane, a process of great interest for converting natural gas into more valuable chemicals, sheds light on the broader category of reactions where hydrazine derivatives could potentially play a role. Gunsalus et al. (2017) reviewed systems that convert methane to functionalized products, emphasizing the grand challenge of developing cleaner, less expensive methods for utilizing methane reserves (Gunsalus, N., et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name |

(2-methyl-2-methylsulfonylpropyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDDNRLRXPWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)